

2-Amino-5-methoxybenzenesulfonic acid CAS 13244-33-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-methoxybenzenesulfonic acid
Cat. No.:	B084394

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-methoxybenzenesulfonic acid** (CAS 13244-33-2)

This guide provides a comprehensive technical overview of **2-Amino-5-methoxybenzenesulfonic acid**, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific literature and safety documentation.

Core Compound Identification and Nomenclature

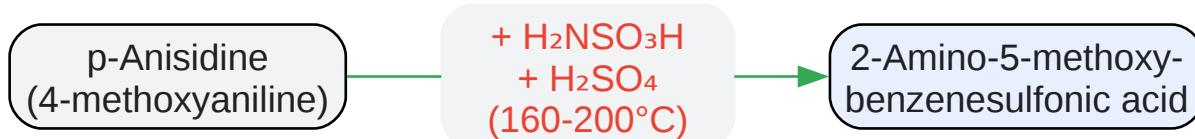
2-Amino-5-methoxybenzenesulfonic acid is an aromatic organic compound containing amine, methoxy, and sulfonic acid functional groups. This specific substitution pattern makes it a valuable precursor in various chemical syntheses.

Identifier	Value	Source
CAS Number	13244-33-2	[1]
IUPAC Name	2-amino-5-methoxybenzenesulfonic acid	[1]
Molecular Formula	C ₇ H ₉ NO ₄ S	[1] [2]
Molecular Weight	203.22 g/mol	[1] [2]
Synonyms	4-Aminoanisole-3-Sulfonic Acid, 4-Methoxy-2-sulfoaniline	[3] [4]
InChI Key	KZKGEEGADAWJFS-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC(=C(C=C1)N)S(=O)(=O)O	[1]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in experimental design.

Property	Value	Source
Appearance	White to off-white or orange to red crystalline powder. [4] [5]	[4] [5]
Melting Point	>232 °C (decomposes)	[4]
Solubility	Soluble in water.	[6]
Density	~1.45 g/cm ³ (estimate)	[4]


Synthesis Methodologies: From Precursor to Product

The synthesis of **2-Amino-5-methoxybenzenesulfonic acid** is a topic of significant industrial and academic interest. The primary route involves the electrophilic sulfonation of p-anisidine. The regioselectivity of this reaction is dictated by the directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups.

Primary Synthesis Route: Sulfonation of p-Anisidine

The most direct synthesis involves the sulfonation of p-anisidine (4-methoxyaniline). In this reaction, the strongly activating -NH₂ and -OCH₃ groups direct the incoming electrophile (SO₃²⁻) to the ortho and para positions. As the para position is blocked by the methoxy group, sulfonation occurs at one of the ortho positions. The position ortho to the amino group and meta to the methoxy group is favored.

A known method involves reacting p-anisidine with amidosulfonic acid in the presence of sulfuric acid at elevated temperatures (160-200°C)[7]. The sulfuric acid first forms a mixture of anisidine sulfate and hydrogensulfate salts, which then reacts with amidosulfonic acid to yield the final product[7]. This process is designed to control the reaction and improve yield over direct sulfonation with excess fuming sulfuric acid, which can lead to undesired byproducts[7].

[Click to download full resolution via product page](#)

Fig. 1: Sulfonation of p-anisidine to yield the target compound.

Detailed Protocol: Multi-step Synthesis from Phenol

A more complex, alternative synthesis route starting from phenol has been patented, which avoids the use of toxic solvents like o-dichlorobenzene or trichlorobenzene.[8] This method highlights classical organic transformations.

Experimental Protocol:

- Nitration of Phenol: To a 500mL three-necked flask, add 90g of phenol and 50mL of water. Stir well. Slowly add 13mL of 70% H₂SO₄ and 6g of sodium nitrate. Maintain the reaction

temperature at 13-15°C to yield p-nitrophenol.[8] The electrophilic nitration of phenol is directed to the ortho and para positions, with the para product being the major isomer.


- Reduction to p-Aminophenol: To the p-nitrophenol solution, add zinc powder and hydrochloric acid to reduce the nitro group to an amine, forming p-aminophenol.[8]
- Sulfonation: Add concentrated sulfuric acid to the p-aminophenol. This step introduces the sulfonic acid group, yielding 2-amino-5-hydroxybenzenesulfonic acid.[8]
- Salt Formation & Methylation: Dissolve the product from the previous step in sodium hydroxide to form the sodium salt. Subsequently, add methyl iodide (CH_3I) to methylate the hydroxyl group, yielding sodium 2-amino-5-methoxyphenolate.[8]
- Acidification (Final Step): Heat the methylated product to 110°C and slowly add 65% H_2SO_4 solution. React for 60 minutes, then cool in an ice bath to crystallize the final product, **2-amino-5-methoxybenzenesulfonic acid**.[8] Filter and dry the crystals. This method reports a synthesis yield of over 82%. [8]

Analytical Characterization and Quality Control

Ensuring the identity and purity of **2-Amino-5-methoxybenzenesulfonic acid** is crucial for its application. A combination of spectroscopic and chromatographic techniques is employed.

- Spectroscopy:
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1]
 - Infrared (IR) Spectroscopy: IR analysis helps identify the characteristic functional groups, such as N-H stretches from the amine, C-O stretches from the methoxy ether, and S=O stretches from the sulfonic acid group.[1]
- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification are typically performed using reverse-phase HPLC with a UV detector. A method for a similar

compound, 2-Amino-5-methylbenzenesulfonic acid, uses a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid, which is adaptable for this compound.^[9]

[Click to download full resolution via product page](#)

Fig. 2: A typical analytical workflow for purity assessment.

Applications in Research and Industry

2-Amino-5-methoxybenzenesulfonic acid is not typically an end-product but rather a versatile intermediate.

- **Dye Synthesis:** It serves as a crucial building block in the manufacturing of azo dyes.[5][8] The amine group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.
- **Pharmaceutical Intermediate:** The presence of the sulfonamide precursor moiety makes it a compound of interest in drug development. It can be used in the synthesis of various sulfonamide-based therapeutic agents, which are known for their antimicrobial properties.[5]
- **Specialty Chemicals:** It is used in the production of other specialty organic chemicals where its specific pattern of functional groups is required.[5]

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when handling this chemical. The following information is synthesized from safety data sheets (SDS).[3]

Hazard Identification

The compound is classified as hazardous under OSHA regulations.[3]

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Precautionary Measures and First Aid

- **Prevention:**
 - Wash hands and exposed skin thoroughly after handling.[3]

- Wear protective gloves, clothing, and eye/face protection.[3]
- Use only in a well-ventilated area and avoid breathing dust.[3]
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
 - Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[3]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]
 - Ingestion: Clean mouth with water and seek medical attention.[3]

Storage and Disposal

- Storage: Store in a well-ventilated, cool, dry place in a tightly closed container.[3][4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

2-Amino-5-methoxybenzenesulfonic acid (CAS 13244-33-2) is a well-characterized chemical intermediate with significant utility in the dye and pharmaceutical industries. Its synthesis, primarily via the sulfonation of p-anisidine, is a robust process, and its purity can be reliably ascertained through standard analytical techniques. A thorough understanding of its chemical properties and adherence to established safety protocols are essential for its effective and safe use in research and development settings.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: **2-Amino-5-methoxybenzenesulfonic acid**. URL
- PubChem. (2025). **2-Amino-5-methoxybenzenesulfonic acid**.
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. URL

- Guidechem. (n.d.). p-Anisidine-3-sulfonic acid 13244-33-2. URL
- Wikipedia. (n.d.). para-Cresidine. URL
- ResearchGate. (n.d.).
- SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid. URL
- PubChem. (2025). Benzenesulfonic acid, 5-amino-2-methoxy-.
- ECHEMI. (n.d.).
- Thermo Fisher Scientific. (2025).
- Google Patents. (n.d.). Method for purifying cresidine sulfonic acid by resin extraction. URL
- Fisher Scientific. (2013).
- Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. URL
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. URL
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID (MW 203). URL
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn.. URL
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Cresidine sulfonic acid. URL
- Chemical Bull Pvt. Ltd. (n.d.). P-cresidine sulfonic Acid | 6471-78-9. URL
- Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. URL
- Google P
- ChemicalBook. (n.d.). 2-Amino-5-methoxybenzoic acid synthesis. URL
- BLD Pharm. (n.d.). 13244-33-2 | **2-Amino-5-methoxybenzenesulfonic acid**. URL
- TradeIndia. (n.d.).
- Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. URL
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). p-Anisidine-3-sulfonic Acid | 6470-17-3. URL
- AiFChem. (n.d.). 13244-33-2 | **2-Amino-5-methoxybenzenesulfonic acid**. URL
- Echemi. (n.d.). **2-Amino-5-methoxybenzenesulfonic acid**. URL
- PubChem. (2025). 2-Amino-5-(sulfomethyl)benzenesulfonic acid.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9. URL
- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. URL
- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. URL
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 8. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 9. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [2-Amino-5-methoxybenzenesulfonic acid CAS 13244-33-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084394#2-amino-5-methoxybenzenesulfonic-acid-cas-13244-33-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com